Erioflorin is classified as a flavonoid glycoside. It is derived from the aerial parts of Eriophyllum lanatum, which is native to North America. The extraction of erioflorin typically involves solvent extraction methods, where various organic solvents are used to isolate the active components from the plant material.
The synthesis of erioflorin has been explored through various methods, primarily focusing on extraction from natural sources rather than synthetic routes. The most common method involves:
For instance, in one study, the final purification yielded erioflorin at a 0.8% yield after extensive chromatographic techniques . The parameters for HPLC often include flow rates of 1 mL/min and specific gradient elutions that optimize separation efficiency.
Erioflorin's molecular structure features a flavonoid backbone with specific functional groups that contribute to its biological activity. The key structural characteristics include:
The molecular formula of erioflorin is typically represented as , with a molar mass of approximately 320.29 g/mol. Structural analysis through techniques like nuclear magnetic resonance (NMR) and mass spectrometry has confirmed these attributes, providing insights into its functional groups and stereochemistry .
Erioflorin participates in various chemical reactions that underscore its biological significance:
The mechanism by which erioflorin exerts these effects often involves competitive binding to the ubiquitin ligase, altering the normal degradation pathways within cells.
Erioflorin's mechanism of action is primarily centered on its role as an inhibitor of β-TrCP1-mediated ubiquitination:
Studies have shown that erioflorin can effectively alter cell cycle progression in various cancer cell lines by modulating these pathways.
Erioflorin exhibits several notable physical and chemical properties:
These properties make erioflorin suitable for various applications in research and therapeutics.
Erioflorin has garnered attention for its potential applications in several scientific fields:
Erioflorin was first isolated from Eriophyllum lanatum (Asteraceae) and later identified in Podanthus mitiqui, a Chilean shrub traditionally used by the Mapuche people to treat urinary and digestive disorders [1] [2]. Ethnobotanical records indicate that Podanthus species were employed in Andean folk medicine for inflammatory conditions, prompting scientific investigation into their bioactive constituents. Initial high-throughput screening of Eriophyllum lanatum extracts revealed stabilization of the tumor suppressor Pdcd4, leading to the isolation of erioflorin as the active component in 2012 [2] [3]. This discovery bridged traditional use and molecular oncology, positioning erioflorin as a candidate for targeted cancer therapy.
Table 1: Ethnopharmacological Sources of Erioflorin
Plant Source | Traditional Use | Geographical Region |
---|---|---|
Podanthus mitiqui | Urinary/digestive disorders | Chile (Mapuche) |
Eriophyllum lanatum | Not documented in traditional medicine | Western North America |
Podanthus ovatifolius | Inflammatory conditions | Andean regions |
Erioflorin is a germacrane-type sesquiterpene lactone (SL) characterized by a 15-carbon skeleton with an α,β-unsaturated γ-lactone ring and two epoxide groups (Figure 1) [1] [8]. Its bioactivity primarily stems from the α-methylene-γ-lactone moiety, which undergoes Michael-type addition with nucleophilic cysteine residues in target proteins (e.g., kinases, transcription factors) [8] [9]. Key structure-activity relationships include:
Table 2: Comparative Bioactivity of Erioflorin and Analogues
Compound | IC50 in Prostate Cancer (μM) | Key Structural Features |
---|---|---|
Erioflorin | 50.3 (22Rv1), 56.5 (DU-145) | Free hydroxyl, epoxides |
Erioflorin acetate | 35.1 (22Rv1), 27.3 (DU-145) | Acetylated C-15, enhanced lipophilicity |
Artesunate* | >100 | Lacks epoxides |
Figure 1: Core germacrane skeleton with α-methylene-γ-lactone (red) and reactive epoxides (blue).
Erioflorin’s anticancer mechanism centers on disrupting ubiquitin-proteasome system (UPS) dysregulation—a hallmark of cancer progression. Key interactions include:
Table 3: Erioflorin's Targets in the Ubiquitin-Proteasome Pathway
Target | Effect | Downstream Consequence |
---|---|---|
β-TrCP1 E3 ligase | Inhibits Pdcd4 ubiquitination | Enhanced translation inhibition |
IκBα | Prevents phosphorylation/ubiquitination | NF-κB nuclear translocation blocked |
BCL-2 | Downregulated transcription | Increased Bax/Bcl-2 ratio, apoptosis |
Erioflorin’s unique ability to selectively disrupt β-TrCP1-dependent ubiquitination (without affecting other E3 ligases like Skp2 or pVHL) positions it as a template for developing targeted UPS modulators [2] [5]. Current research explores erioflorin-inspired proteolysis-targeting chimeras (PROTACs) to hijack E3 ligases for oncoprotein degradation [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7